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Cat. No.: B2732494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methyloxolane-2-carboxylic acid, a substituted tetrahydrofuran derivative, presents a key

structural motif in various biologically active compounds and natural products. The

stereochemistry at the C2 and C4 positions gives rise to cis and trans diastereomers, each

potentially exhibiting distinct pharmacological profiles. A thorough spectroscopic

characterization is therefore paramount for unambiguous identification, purity assessment, and

structure-activity relationship (SAR) studies in drug discovery and development. This technical

guide provides an in-depth overview of the spectroscopic analysis of the cis and trans isomers

of 4-methyloxolane-2-carboxylic acid, focusing on Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) techniques. Due to the limited availability of

experimental data in public literature, this guide utilizes predicted NMR data alongside

established principles of spectroscopic interpretation for carboxylic acids.

Predicted Spectroscopic Data for Isomer
Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and

trans isomers of 4-methyloxolane-2-carboxylic acid. These predictions were generated using

computational algorithms and provide a basis for the spectroscopic differentiation of the two

isomers.
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Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for 4-Methyloxolane-2-carboxylic Acid
Isomers

Protons
Predicted Chemical
Shift (ppm) - cis-
isomer

Predicted Chemical
Shift (ppm) - trans-
isomer

Multiplicity

H2 4.3 - 4.5 4.1 - 4.3 dd

H3a 2.1 - 2.3 2.0 - 2.2 m

H3b 1.8 - 2.0 1.9 - 2.1 m

H4 2.4 - 2.6 2.5 - 2.7 m

H5a 3.9 - 4.1 3.8 - 4.0 t

H5b 3.6 - 3.8 3.5 - 3.7 t

4-CH₃ 1.1 - 1.3 1.0 - 1.2 d

COOH 10.0 - 12.0 10.0 - 12.0 br s

Predicted data is based on computational models and should be confirmed with experimental

data.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for 4-Methyloxolane-2-carboxylic Acid
Isomers
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Carbon
Predicted Chemical Shift
(ppm) - cis-isomer

Predicted Chemical Shift
(ppm) - trans-isomer

C2 75 - 78 76 - 79

C3 38 - 41 39 - 42

C4 33 - 36 34 - 37

C5 73 - 76 72 - 75

4-CH₃ 20 - 23 21 - 24

COOH 175 - 178 176 - 179

Predicted data is based on computational models and should be confirmed with experimental

data.

Table 3: Expected Infrared (IR) Absorption Bands

Functional Group
Characteristic Absorption
(cm⁻¹)

Description

O-H (Carboxylic Acid) 3300 - 2500 Broad

C-H (Aliphatic) 3000 - 2850 Medium to Strong

C=O (Carboxylic Acid) 1725 - 1700 Strong, Sharp

C-O (Ether) 1150 - 1085 Strong

Table 4: Expected Major Fragments in Mass Spectrometry (Electron Ionization)

m/z Proposed Fragment

[M]+ Molecular Ion

[M-17]+ Loss of •OH

[M-45]+ Loss of •COOH
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Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

The following protocols are based on standard practices for the analysis of heterocyclic

carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and differentiate between the cis and trans

isomers based on chemical shifts and coupling constants.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5

mm probe.

Sample Preparation:

Weigh approximately 5-10 mg of the 4-methyloxolane-2-carboxylic acid isomer.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or

D₂O). The choice of solvent can influence the chemical shifts, particularly of the acidic

proton.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse sequence: zg30

Number of scans: 16-64 (depending on sample concentration)

Relaxation delay (d1): 1-5 s

Acquisition time: 2-4 s
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Spectral width: 16 ppm (centered around 6 ppm)

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters:

Pulse sequence: zgpg30

Number of scans: 1024-4096 (or more, as ¹³C is less sensitive)

Relaxation delay (d1): 2 s

Spectral width: 200-240 ppm (centered around 100 ppm)

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in

the ¹H NMR spectrum to deduce proton connectivity. The vicinal coupling constants between

H2 and the H3 protons, and between H4 and the H3/H5 protons, are expected to differ for

the cis and trans isomers due to their different dihedral angles.

Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated

Total Reflectance (ATR) accessory.
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Sample Preparation (ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid or liquid sample directly onto the crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Acquisition:

Collect a background spectrum of the empty ATR setup.

Collect the sample spectrum.

Typical parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Data Analysis:

The software will automatically ratio the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands for the carboxylic acid (broad O-H and sharp

C=O stretches) and the ether (C-O stretch) functional groups as detailed in Table 3. While IR

is excellent for confirming the presence of these functional groups, it is generally less

effective than NMR for differentiating between the cis and trans diastereomers.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation

pattern.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass

Spectrometer (GC-MS) or a system with direct infusion capabilities using Electrospray
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Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Sample Preparation (GC-MS):

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane). Derivatization to a more volatile ester (e.g., methyl ester) may be

necessary for good chromatographic performance.

Inject a small volume (e.g., 1 µL) into the GC.

Acquisition (Electron Ionization - EI):

The sample is separated by the GC and then introduced into the ion source.

Typical EI parameters:

Ionization energy: 70 eV

Mass range: m/z 40-400

Data Analysis:

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

Analyze the fragmentation pattern. Key expected fragments are listed in Table 4. The relative

intensities of the fragment ions may show subtle differences between the cis and trans

isomers, but these are often not pronounced enough for unambiguous differentiation without

reference spectra.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the 4-
methyloxolane-2-carboxylic acid isomers.
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Caption: General workflow for the spectroscopic analysis of 4-methyloxolane-2-carboxylic
acid isomers.

Conclusion
The comprehensive spectroscopic analysis of the cis and trans isomers of 4-methyloxolane-2-
carboxylic acid is essential for their unambiguous identification and for advancing research in

medicinal chemistry and drug development. While experimental data remains scarce in the

public domain, the combination of predicted NMR data and the fundamental principles of IR

and MS provides a robust framework for their characterization. High-field NMR spectroscopy, in

particular, is the most powerful tool for differentiating between the diastereomers due to the

sensitivity of proton and carbon chemical shifts and coupling constants to the stereochemical

environment. The experimental protocols and workflow outlined in this guide provide a solid

foundation for researchers to conduct their own analyses and contribute to the growing body of

knowledge on this important class of compounds. It is strongly recommended that predicted

data be confirmed with experimental results whenever possible.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Methyloxolane-2-carboxylic
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[https://www.benchchem.com/product/b2732494#spectroscopic-analysis-of-4-
methyloxolane-2-carboxylic-acid-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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